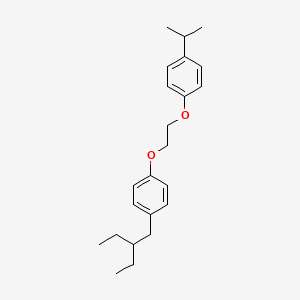
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process may start with the functionalization of the benzene ring through Friedel-Crafts alkylation, followed by etherification and other substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-methylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-ethylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-propylphenoxy)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
125796-94-3 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-19(6-2)17-20-7-11-22(12-8-20)24-15-16-25-23-13-9-21(10-14-23)18(3)4/h7-14,18-19H,5-6,15-17H2,1-4H3 |
Clave InChI |
ZTAGGBZBWJBMBS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
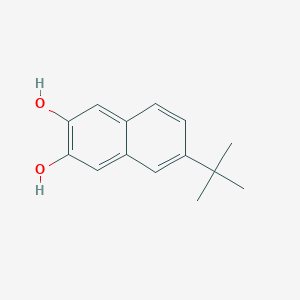

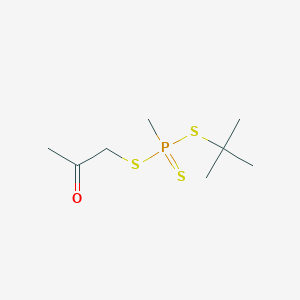

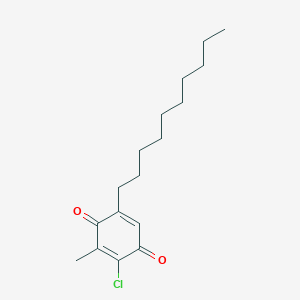
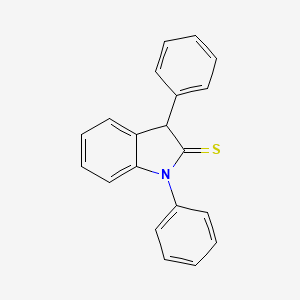
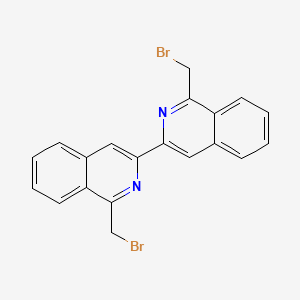
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
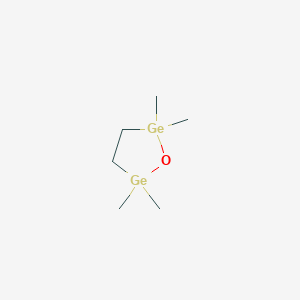
![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)


